molecular formula C11H10FNO2 B2638594 Methyl 6-Fluoroindole-3-acetate CAS No. 5159-07-9

Methyl 6-Fluoroindole-3-acetate

Cat. No.: B2638594
CAS No.: 5159-07-9
M. Wt: 207.204
InChI Key: AVSUEWDZNVTLFF-UHFFFAOYSA-N
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Description

Methyl 6-Fluoroindole-3-acetate is a chemical compound with the molecular formula C11H10FNO2 . It is a derivative of indole, which is a signaling molecule produced by both bacteria and plants .

Scientific Research Applications

Novel Fluorophores and Fluorescent Labeling Agents

Research highlights a significant potential of derivatives from indole-acetic acids, including those similar to Methyl 6-Fluoroindole-3-acetate, as novel fluorophores and fluorescent labeling agents. For instance, 6-Methoxy-4-quinolone, derived from 5-methoxyindole-3-acetic acid, demonstrates strong fluorescence with a large Stokes' shift in aqueous media. This compound's strong fluorescence across a wide pH range and its high stability against light and heat make it an excellent candidate for biomedical analysis and fluorescent labeling (Hirano et al., 2004).

Cancer Therapy

Derivatives of indole-3-acetic acids have been explored for their potential in targeted cancer therapy. Oxidation of these compounds by peroxidases produces cytotoxic metabolites, such as 3-methylene-2-oxindoles, which exhibit low cytotoxicity until oxidized. This reaction mechanism has been proposed for use in targeted cancer therapy, demonstrating the potential of these compounds as prodrugs activated by specific enzymes to deplete intracellular thiols and exhibit high cytotoxicity towards cancer cells (Folkes et al., 2002).

Synthetic Chemistry and Catalysis

In synthetic chemistry, the application of this compound derivatives facilitates novel methodologies for the production of borylated indoles. Bismuth(III) acetate, for example, has been utilized as a catalyst for the sequential protodeboronation of di- and triborylated indoles, enabling the late-stage functionalization of complex molecules such as sumatriptan. This process exemplifies the utility of this compound derivatives in accessing a variety of borylated indole products (Shen et al., 2016).

Safety and Hazards

The safety data sheet for a related compound, 6-Fluoroindole, advises avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Indole and its derivatives have value for flavor and fragrance applications, for example, in the food industry or perfumery. Additionally, indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants or have promising bioactivity with therapeutic potential to treat human diseases . New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .

Biochemical Analysis

Biochemical Properties

Methyl 6-Fluoroindole-3-acetate, like other indole derivatives, interacts with various enzymes, proteins, and other biomolecules. For instance, it has been suggested that indole derivatives can interact with the aryl hydrocarbon receptor (AhR), a protein that plays a crucial role in the regulation of biological responses to certain environmental contaminants .

Cellular Effects

This compound can influence cell function in several ways. For instance, it has been found to exhibit cytotoxicity against various cancer cell lines, including HeLa, PC-3, MDA-MB-231, and BxPC-3 . This suggests that this compound may influence cell signaling pathways, gene expression, and cellular metabolism, potentially leading to apoptosis in these cells .

Molecular Mechanism

It is known that indole derivatives can bind with high affinity to many receptors . This binding can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, it has been found to demonstrate notable cytotoxicity against various cancer cell lines

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific studies on this compound are limited, it is known that indole derivatives can have varying effects at different doses

Metabolic Pathways

This compound may be involved in various metabolic pathways. Indole derivatives are known to be involved in the shikimate pathway, a metabolic pathway that is present in bacteria, fungi, algae, some protozoan parasites, and plants .

Transport and Distribution

It is known that indole derivatives can readily undergo electrophilic substitution due to excessive π-electrons delocalization , which may influence their transport and distribution.

Subcellular Localization

Given the diverse biological activities of indole derivatives, it is possible that this compound could be localized to various compartments or organelles within the cell .

Properties

IUPAC Name

methyl 2-(6-fluoro-1H-indol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO2/c1-15-11(14)4-7-6-13-10-5-8(12)2-3-9(7)10/h2-3,5-6,13H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVSUEWDZNVTLFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CNC2=C1C=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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